Boiling Point Differentiation: Δ9-Alkyne vs. Δ7- and Δ11- Positional Isomers
The predicted boiling point of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is 366.0 ± 37.0 °C at atmospheric pressure, which serves as a baseline for separation from its positional isomers during procurement quality control. The Δ7- isomer (CAS 16695-32-2) exhibits a boiling point of 366 °C at 760 mmHg (within the target compound's error range but with a narrower reported tolerance), while the Δ11- isomer (CAS 71084-07-6) boils at 353.7 °C at 760 mmHg—a difference of approximately 12 °C, which is practically significant for fractional distillation or gas-chromatographic identity checks [1][2].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 366.0 ± 37.0 °C (Predicted, ChemicalBook) |
| Comparator Or Baseline | Δ7-isomer: 366 °C at 760 mmHg; Δ11-isomer: 353.7 °C at 760 mmHg |
| Quantified Difference | Δ7-isomer: ~0 °C (overlapping error range); Δ11-isomer: ~12 °C lower |
| Conditions | Predicted (Target) vs. experimental/predicted (Isomers) at 760 mmHg |
Why This Matters
A 12 °C boiling point differential from the Δ11-isomer provides a concrete, measurable parameter for verifying compound identity upon receipt, reducing the risk of mis-shipment of inactive or less reactive analogs.
- [1] chemsrc.com. 2-(7-Dodecynyloxy)tetrahydro-2H-pyran (CAS 16695-32-2) Physical Chemical Properties. View Source
- [2] molbase.cn. 12-(Tetrahydro-2H-Pyran-2-Yloxy)-1-Dodecyne (CAS 71084-07-6) Properties. View Source
